molecular formula C15H23ClN6O3S B13024118 5-Phenyl-2-thioxoimidazolidin-4-one (S)-2-amino-5-guanidinopentanoate hydrochloride

5-Phenyl-2-thioxoimidazolidin-4-one (S)-2-amino-5-guanidinopentanoate hydrochloride

Cat. No.: B13024118
M. Wt: 402.9 g/mol
InChI Key: FDRRVQMZIQYIDC-INZIHYEWSA-N
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Description

5-Phenyl-2-thioxoimidazolidin-4-one (S)-2-amino-5-guanidinopentanoate hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound combines the structural features of a thioxoimidazolidinone and an amino-guanidinopentanoate, making it a subject of interest in medicinal chemistry and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-2-thioxoimidazolidin-4-one typically involves the reaction of phenyl isothiocyanate with glycine in the presence of a base, followed by cyclization. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst/Base: Sodium hydroxide or potassium carbonate

For the preparation of (S)-2-amino-5-guanidinopentanoate hydrochloride, L-arginine is reacted with hydrochloric acid under controlled conditions. The reaction conditions include:

    Solvent: Water or aqueous ethanol

    Temperature: Room temperature

    Catalyst: None required

Industrial Production Methods

Industrial production of these compounds may involve more scalable processes, such as continuous flow synthesis or batch reactors, ensuring high yield and purity. The use of automated systems and advanced purification techniques like crystallization and chromatography is common.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioxo group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The imidazolidinone ring can be reduced to form corresponding amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Sulfoxides and sulfones

    Reduction: Amines

    Substitution: Halogenated phenyl derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.

Biology

In biological research, 5-Phenyl-2-thioxoimidazolidin-4-one derivatives are studied for their potential as enzyme inhibitors. They can interact with specific enzymes, altering their activity and providing insights into enzyme function and regulation.

Medicine

Medically, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Their ability to interact with biological targets makes them promising candidates for drug development.

Industry

In the industrial sector, these compounds are used in the development of specialty chemicals and materials. Their unique chemical properties enable the creation of products with specific functionalities, such as coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 5-Phenyl-2-thioxoimidazolidin-4-one (S)-2-amino-5-guanidinopentanoate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The thioxoimidazolidinone moiety can form covalent bonds with active site residues of enzymes, inhibiting their activity. The guanidinopentanoate part can interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-2-thioxoimidazolidin-4-one: Lacks the guanidinopentanoate moiety.

    2-Thioxoimidazolidin-4-one: Lacks the phenyl group.

    L-Arginine hydrochloride: Lacks the thioxoimidazolidinone structure.

Uniqueness

The combination of the thioxoimidazolidinone and guanidinopentanoate structures in 5-Phenyl-2-thioxoimidazolidin-4-one (S)-2-amino-5-guanidinopentanoate hydrochloride provides a unique set of chemical and biological properties. This dual functionality allows for diverse applications in various fields, making it a compound of significant interest.

Properties

Molecular Formula

C15H23ClN6O3S

Molecular Weight

402.9 g/mol

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;5-phenyl-2-sulfanylideneimidazolidin-4-one;hydrochloride

InChI

InChI=1S/C9H8N2OS.C6H14N4O2.ClH/c12-8-7(10-9(13)11-8)6-4-2-1-3-5-6;7-4(5(11)12)2-1-3-10-6(8)9;/h1-5,7H,(H2,10,11,12,13);4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t;4-;/m.0./s1

InChI Key

FDRRVQMZIQYIDC-INZIHYEWSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2C(=O)NC(=S)N2.C(C[C@@H](C(=O)O)N)CN=C(N)N.Cl

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)NC(=S)N2.C(CC(C(=O)O)N)CN=C(N)N.Cl

Origin of Product

United States

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